N-(3-fluoro-4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- A 3-[(4-methoxyphenyl)methyl] substituent at position 3 of the thienopyrimidinone ring, contributing steric bulk and electron-donating properties via the methoxy group.
- A sulfanyl bridge at position 2, linked to a 2-acetamide group.
- The acetamide’s aryl moiety is substituted with 3-fluoro and 4-methoxy groups, enhancing metabolic stability and modulating lipophilicity.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-18(9-10-32-21)26-23(27)33-13-20(28)25-15-5-8-19(31-2)17(24)11-15/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCIYZEZKJDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI: 686771-47-1)
- Core: Same thieno[3,2-d]pyrimidin-4-one scaffold.
- Substituent Differences :
- Position 3 : 4-Methylphenyl (vs. 4-methoxyphenylmethyl in the target compound), reducing electron-donating capacity.
- Acetamide group : Attached to a 4-(trifluoromethoxy)phenyl (highly electronegative) instead of 3-fluoro-4-methoxyphenyl.
- Implications: The trifluoromethoxy group increases lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy .
Table 1: Structural and Property Comparison of Thienopyrimidinone Derivatives
Pyrido[2,3-d]pyrimidinone Derivatives
Compound B: AMG 487 (CXCR3 Antagonist)
- Core: Pyrido[2,3-d]pyrimidin-4-one (nitrogen-containing analog of thienopyrimidinone).
- Substituents :
- Position 3 : 4-Ethoxyphenyl (electron-donating ethoxy group).
- Acetamide group : Attached to a 4-trifluoromethoxyphenyl , similar to Compound A.
- Pharmacokinetics: Exhibits dose- and time-dependent nonlinear pharmacokinetics due to CYP3A4 inhibition by metabolite M2 (O-deethylated derivative) . Ethoxy-to-hydroxy metabolism generates a reactive intermediate, leading to mechanism-based enzyme inhibition (KI = 1.4 μM, kinact = 0.041 min⁻¹) .
Implications for Target Compound :
- Fluorine and methoxy groups in the target compound may reduce CYP3A4-mediated metabolism compared to AMG 487’s ethoxy group.
- Trifluoromethoxy in Compound A and AMG 487 highlights its utility in enhancing metabolic stability but risks enzyme inhibition.
Chromen-4-one and Pyrazolopyrimidine Derivatives
Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Fluorophenyl groups : Similar to the target compound’s 3-fluoro substitution.
- Sulfonamide linkage : Contrasts with the acetamide in the target compound.
- Synthetic Route: Suzuki coupling and palladium catalysis used (analogous to thienopyrimidinone synthesis) .
Table 2: Bioactivity and Metabolic Trends
Mechanistic and Bioactivity Correlations
- Structural Clustering: Molecular networking () suggests compounds with analogous cores (e.g., thieno/pyridopyrimidinones) cluster together due to similar fragmentation patterns (cosine score >0.8).
- Bioactivity Profiles : Compounds with fluorinated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) show enhanced target binding in kinase assays, likely due to fluorine’s electronegativity and hydrophobic interactions .
- Metabolic Considerations : Methoxy and trifluoromethoxy groups improve metabolic stability but may introduce toxicity risks (e.g., CYP3A4 inhibition in AMG 487) .
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